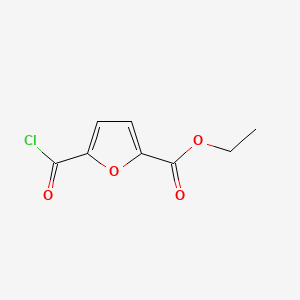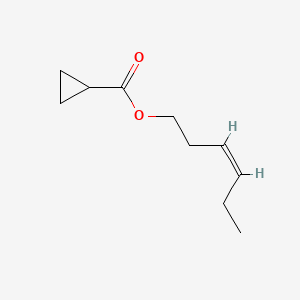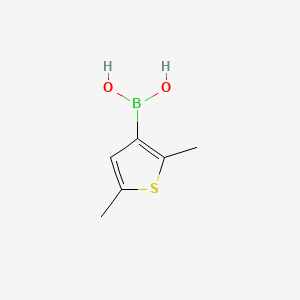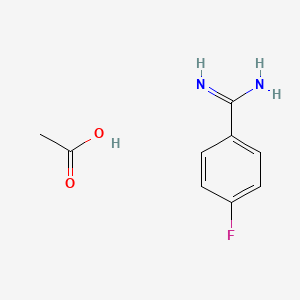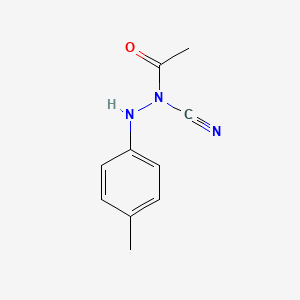
Acetyl-(4-methylanilino)cyanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetyl-(4-methylanilino)cyanamide is an organic compound that belongs to the class of cyanamides Cyanamides are known for their unique nitrogen-carbon-nitrogen (NCN) connectivity, which imparts distinct chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-(4-methylanilino)cyanamide typically involves the reaction of 4-methylaniline with acetyl cyanide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common methods include:
Direct Reaction: Mixing 4-methylaniline with acetyl cyanide in the presence of a catalyst at room temperature.
Solvent-Free Method: Stirring 4-methylaniline with acetyl cyanide without any solvent at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and catalyst concentration.
化学反应分析
Types of Reactions
Acetyl-(4-methylanilino)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The acetyl and cyanamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted cyanamides, amines, and oxides, depending on the reaction conditions and reagents used.
科学研究应用
Acetyl-(4-methylanilino)cyanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Acetyl-(4-methylanilino)cyanamide involves its interaction with specific molecular targets. The compound’s unique NCN connectivity allows it to participate in various biochemical pathways. It can act as an electrophile or nucleophile, depending on the reaction environment .
相似化合物的比较
Similar Compounds
N-Cyanoacetamides: These compounds share the cyanamide moiety and are used in similar applications.
Substituted Cyanamides: Compounds with different substituents on the cyanamide group, such as alkyl or aryl groups.
Uniqueness
Acetyl-(4-methylanilino)cyanamide is unique due to its specific acetyl and 4-methylanilino substituents, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
属性
CAS 编号 |
191028-19-0 |
|---|---|
分子式 |
C10H11N3O |
分子量 |
189.218 |
IUPAC 名称 |
acetyl-(4-methylanilino)cyanamide |
InChI |
InChI=1S/C10H11N3O/c1-8-3-5-10(6-4-8)12-13(7-11)9(2)14/h3-6,12H,1-2H3 |
InChI 键 |
RNOKRIRPGPLUIV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NN(C#N)C(=O)C |
同义词 |
Acetic acid, 1-cyano-2-(4-methylphenyl)hydrazide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



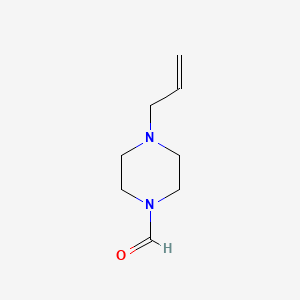

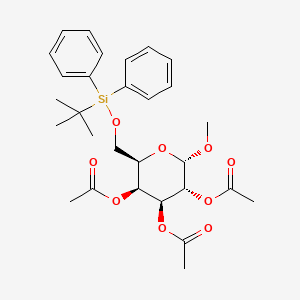
![Methyl 2-aminothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B576038.png)
